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Compound of Interest

Compound Name: 3-Ethylfuran

Cat. No.: B12657199

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-ethylfuran, a heterocyclic
aromatic compound. The document details its chemical identity, physicochemical properties, a
representative synthetic protocol, and analytical data relevant to research and development.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-
ethylfuran.[1] It belongs to the class of furans, which are five-membered aromatic heterocycles
containing one oxygen atom. The structure consists of a furan ring substituted with an ethyl
group at the 3-position.

Key Identifiers:

e Molecular Formula: CeHsO[1][2]

« SMILES: CCC1=COC=C1[1][2]

« InChl Key: RPCHNECSJGMRGP-UHFFFAOYSA-N[1][2]

Below is a diagram illustrating the chemical structure of 3-ethylfuran.

Figure 1. Chemical structure of 3-ethylfuran.

Physicochemical and Analytical Data
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A summary of the key physicochemical and analytical properties of 3-ethylfuran is provided in
the table below. This data is essential for its application in experimental settings, including
reaction setup, purification, and analytical characterization.

Property Value Source(s)
Molecular Weight 96.13 g/mol [1]
CAS Number 67363-95-5 [1]
Monoisotopic Mass 96.057514874 Da [1]
XlogP (Predicted) 1.8 [2]
] 701-704 (Standard non-polar
Kovats Retention Index [3]
column)

1021 (Standard polar column) [3]

Synthesis of 3-Ethylfuran: An Experimental Protocol

While multiple strategies exist for the synthesis of substituted furans, a common and reliable
approach for creating 3-alkylfurans involves the modification of a pre-existing furan ring, such
as one derived from 3-furoic acid. Below is a representative multi-step experimental protocol for
the synthesis of 3-ethylfuran.

Synthesis Workflow

The logical workflow for the synthesis of 3-ethylfuran from 3-furoic acid is depicted below. This
pathway involves the reduction of the carboxylic acid to an alcohol, followed by conversion to a
halide, and finally a Grignard reaction to introduce the ethyl group.

Step 1: Reduction Step 2: Halogenation

Step 3: Grignard Coupling
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Figure 2. Logical workflow for the synthesis of 3-ethylfuran.

Detailed Methodologies

Step 1: Reduction of 3-Furoic Acid to 3-(Hydroxymethyl)furan

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is used.

Reaction: To a stirred suspension of lithium aluminum hydride (LiAIH4) in anhydrous
tetrahydrofuran (THF) at O °C, a solution of 3-furoic acid in anhydrous THF is added
dropwise via the dropping funnel. The rate of addition is controlled to maintain the reaction
temperature below 10 °C.

Work-up: After the addition is complete, the mixture is stirred at room temperature until the
reaction is complete (monitored by TLC). The reaction is then carefully quenched by the
sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and
finally more water. The resulting precipitate is filtered off, and the filtrate is concentrated
under reduced pressure. The crude product is purified by vacuum distillation to yield 3-
(hydroxymethyl)furan.

Step 2: Conversion of 3-(Hydroxymethyl)furan to 3-(Chloromethyl)furan

o Apparatus Setup: A flame-dried round-bottom flask with a magnetic stirrer and a dropping
funnel is set up under a nitrogen atmosphere.

Reaction: 3-(Hydroxymethyl)furan is dissolved in anhydrous pyridine and cooled to 0 °C.
Thionyl chloride (SOCI2) is added dropwise, ensuring the temperature does not exceed 5 °C.

Work-up: The reaction mixture is stirred at room temperature for several hours. The mixture
is then poured onto crushed ice and extracted with diethyl ether. The combined organic
layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine,
then dried over anhydrous magnesium sulfate. The solvent is removed under reduced
pressure to give crude 3-(chloromethyl)furan, which is used in the next step without further
purification.
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Step 3: Grignard Reaction to form 3-Ethylfuran

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux
condenser and a dropping funnel under a nitrogen atmosphere, magnesium turnings are
placed. A solution of 3-(chloromethyl)furan in anhydrous diethyl ether is added dropwise to
initiate the formation of the Grignard reagent, 3-furylmethylmagnesium chloride.

Coupling Reaction: The freshly prepared Grignard reagent is cooled to 0 °C, and methyl
iodide (CHsl) is added dropwise. The reaction mixture is then allowed to warm to room
temperature and stirred overnight.

Work-up and Purification: The reaction is quenched by the slow addition of saturated
agqueous ammonium chloride solution. The organic layer is separated, and the agueous layer
is extracted with diethyl ether. The combined organic layers are washed with brine, dried
over anhydrous sodium sulfate, and the solvent is carefully removed by distillation. The final
product, 3-ethylfuran, is purified by fractional distillation.

Predicted Spectroscopic Data

For structural confirmation and purity assessment, NMR and mass spectrometry are critical.

While experimental spectra for 3-ethylfuran are not widely published, the following data are

predicted based on the known spectral characteristics of furan derivatives.

Predicted *H NMR Spectrum (in CDCI3)

0 ~7.3 ppm (m, 1H): Proton at C5 of the furan ring.

0 ~7.2 ppm (m, 1H): Proton at C2 of the furan ring.

0 ~6.2 ppm (m, 1H): Proton at C4 of the furan ring.

& ~2.5 ppm (g, J = 7.6 Hz, 2H): Methylene protons (-CHz-) of the ethyl group.

0 ~1.2 ppm (t, J = 7.6 Hz, 3H): Methyl protons (-CHs) of the ethyl group.

Predicted *C NMR Spectrum (in CDCI3)

0 ~143 ppm: C5 of the furan ring.
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0 ~139 ppm: C2 of the furan ring.

0 ~125 ppm: C3 of the furan ring (quaternary carbon).

0 ~110 ppm: C4 of the furan ring.

0 ~21 ppm: Methylene carbon (-CHz-) of the ethyl group.

0 ~13 ppm: Methyl carbon (-CHs) of the ethyl group.

Predicted Mass Spectrum (Electron lonization)

The mass spectrum of 3-ethylfuran is expected to show a prominent molecular ion peak (M*)
at m/z = 96. Key fragmentation pathways would likely involve:

e Loss of a methyl radical (*CHs): Resulting in a significant peak at m/z = 81. This is due to
benzylic-like cleavage, which is favorable.

e Loss of ethylene (Cz2H4) via McLafferty-type rearrangement: This could lead to a peak at m/z
= 68.

» Cleavage of the furan ring: Characteristic furan fragmentation involves the loss of CO (m/z =
68) or a formyl radical (*CHO) (m/z = 67).

Applications in Research and Drug Development

Furan and its derivatives are important scaffolds in medicinal chemistry, appearing in numerous
biologically active compounds and approved drugs. The furan ring can act as a bioisostere for
phenyl rings and engage in hydrogen bonding through its oxygen atom. Substituted furans like
3-ethylfuran serve as versatile building blocks for the synthesis of more complex molecules.
The ethyl group provides a lipophilic handle that can be crucial for modulating a compound's
pharmacokinetic properties, such as cell membrane permeability and metabolic stability.
Researchers may use 3-ethylfuran as a starting material or fragment in the design of novel
therapeutics targeting a wide range of biological targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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